An In-depth Technical Guide to 4-(Piperidin-1-ylmethyl)thiazol-2-amine: Synthesis, Characterization, and Biological Potential
An In-depth Technical Guide to 4-(Piperidin-1-ylmethyl)thiazol-2-amine: Synthesis, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential pharmacological significance of 4-(Piperidin-1-ylmethyl)thiazol-2-amine. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The incorporation of a piperidine moiety may enhance solubility and modulate the pharmacokinetic profile of the molecule. This document outlines detailed, proposed experimental protocols for the synthesis and characterization of the title compound, based on established methodologies for analogous structures. Furthermore, it explores the predicted chemical properties and potential biological activities, supported by data from related compounds, to provide a solid foundation for future research and development endeavors.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | 4-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine | PubChem[3] |
| Molecular Formula | C₉H₁₅N₃S | PubChem[3] |
| Molecular Weight | 197.30 g/mol | PubChem[3] |
| Monoisotopic Mass | 197.09866 Da | PubChem[3] |
| Predicted XlogP | 1.3 | PubChem[3] |
| Predicted Mass Spectrometry | [M+H]⁺: 198.10594, [M+Na]⁺: 220.08788 | PubChem[3] |
Proposed Synthesis
The synthesis of 4-(Piperidin-1-ylmethyl)thiazol-2-amine can be achieved via a multi-step process, culminating in the well-established Hantzsch thiazole synthesis.[4][5] The proposed synthetic pathway is outlined below.
Synthetic Pathway
Caption: Proposed synthetic pathway for 4-(Piperidin-1-ylmethyl)thiazol-2-amine.
Experimental Protocols
Step 1: Synthesis of 1-Chloro-3-(piperidin-1-yl)propan-2-one (Intermediate I)
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Materials:
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1,3-Dichloroacetone
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Piperidine
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous acetone
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Dichloromethane
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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-
Procedure:
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To a solution of 1,3-dichloroacetone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.2 eq).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of piperidine (1.0 eq) in anhydrous acetone dropwise with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.
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Upon completion, filter the reaction mixture to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate I.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Synthesis of 4-(Piperidin-1-ylmethyl)thiazol-2-amine (Final Product)
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Materials:
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1-Chloro-3-(piperidin-1-yl)propan-2-one (Intermediate I)
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Thiourea
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Ethanol
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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-
Procedure:
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Dissolve 1-Chloro-3-(piperidin-1-yl)propan-2-one (1.0 eq) in ethanol in a round-bottom flask.[6]
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Add thiourea (1.2 eq) to the solution.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[7]
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After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Neutralize the residue with a saturated sodium bicarbonate solution.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude 4-(Piperidin-1-ylmethyl)thiazol-2-amine by column chromatography or recrystallization from a suitable solvent such as ethanol/water.[4][6]
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Characterization
The structural elucidation of the synthesized 4-(Piperidin-1-ylmethyl)thiazol-2-amine would be confirmed using a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Singlet for the thiazole proton (H5) around 6.5-7.0 ppm.- Broad singlet for the -NH₂ protons.- Singlet for the methylene protons (-CH₂-) connecting the piperidine and thiazole rings.- Multiplets for the piperidine ring protons. |
| ¹³C NMR | - Signal for the C2 carbon of the thiazole ring (attached to the amino group) around 165-170 ppm.- Signal for the C4 carbon of the thiazole ring.- Signal for the C5 carbon of the thiazole ring.- Signals for the methylene carbon connecting the two rings.- Signals for the carbons of the piperidine ring. |
| FTIR (cm⁻¹) | - N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).- C-H stretching vibrations of the alkyl groups.- C=N and C=C stretching vibrations of the thiazole ring (around 1500-1650 cm⁻¹).- C-N stretching vibrations. |
| Mass Spectrometry | - A prominent molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. |
Purification and Analysis Workflow
Caption: General workflow for the purification and characterization of 2-aminothiazole derivatives.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for 4-(Piperidin-1-ylmethyl)thiazol-2-amine, the 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, known for a wide array of pharmacological activities.[8]
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Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent anticancer activity by inhibiting various protein kinases.[1] For instance, Dasatinib, a clinically approved anticancer agent, contains a 2-aminothiazole core.
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Antimicrobial Activity: The 2-aminothiazole nucleus is present in several compounds with significant antibacterial and antifungal properties.[8]
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Anti-inflammatory Activity: Derivatives of 2-aminothiazole have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[9]
Hypothetical Signaling Pathway Inhibition
Based on the known activities of similar compounds, 4-(Piperidin-1-ylmethyl)thiazol-2-amine could potentially act as an inhibitor of a protein kinase signaling pathway, a common mechanism for 2-aminothiazole-based anticancer agents.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
4-(Piperidin-1-ylmethyl)thiazol-2-amine is a compound of significant interest for further investigation due to its promising chemical scaffold. This guide provides a robust framework for its synthesis, purification, and characterization based on well-established chemical principles and protocols for related structures. The predicted biological activities, rooted in the extensive pharmacology of the 2-aminothiazole class, suggest that this molecule could be a valuable candidate for screening in various therapeutic areas, particularly in oncology and infectious diseases. The detailed protocols and predictive data presented herein are intended to facilitate and encourage future research into the chemical and biological properties of this and related compounds.
References
- 1. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. web.pdx.edu [web.pdx.edu]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
